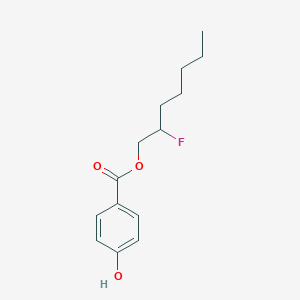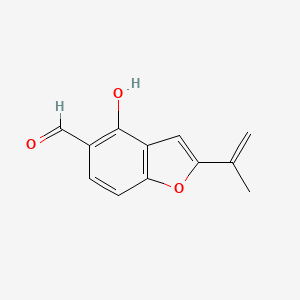
5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- is a chemical compound with the molecular formula C12H10O3 It is a derivative of benzofuran, characterized by the presence of a carboxaldehyde group at the 5-position, a hydroxy group at the 4-position, and a 1-methylethenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring, followed by functionalization at specific positions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring.
科学的研究の応用
5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.
作用機序
The mechanism of action of 5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzofuran-2-carboxaldehyde: Similar structure but lacks the hydroxy and 1-methylethenyl groups.
5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile: Contains additional hydroxy and carbonitrile groups.
Uniqueness
5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the hydroxy and 1-methylethenyl groups differentiates it from other benzofuran derivatives, providing unique opportunities for research and development.
特性
CAS番号 |
162794-50-5 |
|---|---|
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC名 |
4-hydroxy-2-prop-1-en-2-yl-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-7(2)11-5-9-10(15-11)4-3-8(6-13)12(9)14/h3-6,14H,1H2,2H3 |
InChIキー |
OOKKQWASZWHYQI-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC2=C(O1)C=CC(=C2O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)


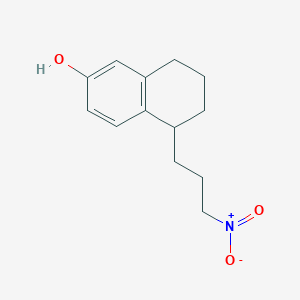
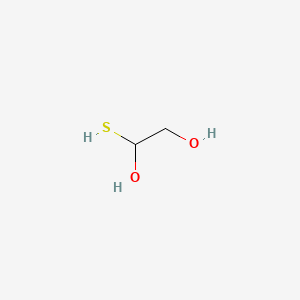
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)

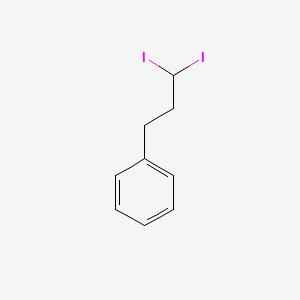
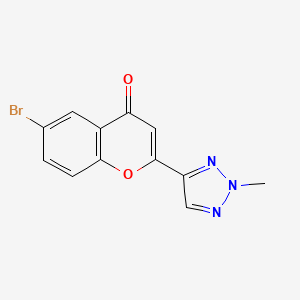
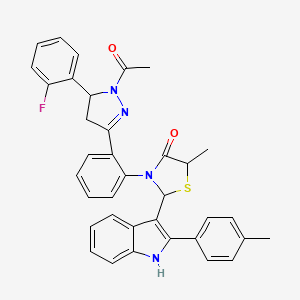


![2-[(Chlorodisulfanyl)oxy]propane](/img/structure/B14282991.png)
